cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate
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Overview
Description
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate is a chemical compound with the molecular formula C14H19NO4S. It is a white solid with a molecular weight of 297.38 g/mol . This compound is known for its unique structure, which includes a hexahydro-cyclopenta[c]pyrrol-4-one core and a tosylate group. The compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate typically involves the reaction of hexahydro-cyclopenta[c]pyrrol-4-one with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate can be compared with similar compounds such as:
cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride: This compound has a similar core structure but with a hydrochloride group instead of a tosylate group.
Hexahydro-cyclopenta[c]pyrrol-4-one derivatives: Various derivatives of hexahydro-cyclopenta[c]pyrrol-4-one exist, each with different substituents that impart unique chemical properties.
The uniqueness of this compound lies in its tosylate group, which makes it a versatile reagent in chemical synthesis and research .
Properties
IUPAC Name |
(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C7H8O3S/c9-7-2-1-5-3-8-4-6(5)7;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,1-4H2;2-5H,1H3,(H,8,9,10)/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWQJXKKNYEUPA-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)[C@H]2[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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